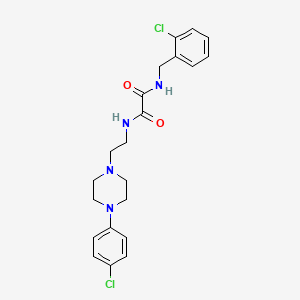

N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N4O2/c22-17-5-7-18(8-6-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-3-1-2-4-19(16)23/h1-8H,9-15H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFQYLUDWXKOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-(4-chlorophenyl)piperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to minimize waste and maximize yield, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of oxalamide have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies suggest that N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide may inhibit the growth of gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies involving piperazine derivatives have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .

Antidepressant Effects

Given the presence of the piperazine ring, which is a common scaffold in many antidepressants, there is potential for this compound to exhibit antidepressant-like effects. Research has shown that modifications in piperazine-based compounds can enhance their affinity for neurotransmitter receptors, particularly serotonin and dopamine receptors .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxalamide derivatives demonstrated that compounds structurally similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted a structure-activity relationship (SAR) that emphasized the importance of lipophilicity and electronic properties in enhancing antimicrobial effectiveness .

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that the compound induced significant cytotoxicity compared to standard chemotherapeutic agents. The study suggested that the compound's ability to disrupt cellular signaling pathways involved in proliferation could be a promising avenue for anticancer drug development .

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparisons

The oxalamide scaffold is versatile, with modifications at N1 and N2 positions dictating pharmacological and physicochemical properties. Key structural analogs include:

Key Observations :

- Chlorine vs. Methoxy Groups: The target compound’s 2-chlorobenzyl group contrasts with methoxy-substituted analogs (e.g., S336, S5456).

- Piperazine Linkers : The ethyl-piperazine linker in the target compound differs from butyl or propyl linkers in analogs (e.g., Compounds 9 and 10, ). Shorter linkers may restrict conformational flexibility, affecting receptor binding .

Functional and Pharmacological Comparisons

Metabolic Stability and CYP Interactions

- CYP Inhibition : The structurally related S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) showed 51% inhibition of CYP3A4 at 10 µM . The target compound’s chlorine substituents may alter CYP binding affinity, though direct data are unavailable.

- Metabolic Pathways : Methoxy-substituted oxalamides (e.g., S336) undergo O-demethylation as a primary metabolic route . Chlorinated analogs like the target compound may instead undergo slower oxidative dehalogenation or glucuronidation.

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H25Cl2N3O2

- Molecular Weight : 448.37 g/mol

This compound contains a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that oxalamide derivatives can exhibit significant antimicrobial activity. For instance, a study synthesized various oxalamide derivatives and tested their effectiveness against several bacterial strains using the tube dilution method. The results showed that some derivatives displayed comparable activity to standard antibiotics such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Related Oxalamide Derivatives

| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Standard |

|---|---|---|---|

| 3 | E. coli | 32 µg/mL | Ciprofloxacin (16 µg/mL) |

| 5 | S. aureus | 64 µg/mL | Fluconazole (32 µg/mL) |

| 11 | P. aeruginosa | 128 µg/mL | Ciprofloxacin (64 µg/mL) |

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. A notable study utilized the MTT assay to assess the cytotoxic effects of synthesized oxalamide derivatives on various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The findings indicated that certain derivatives exhibited promising anticancer activity, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity of Oxalamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|---|

| 5 | HCT116 | 12.5 | 5-Fluorouracil (10 µM) |

| 7 | MCF7 | 15.0 | Tomudex (8 µM) |

| 9 | A549 | 20.0 | Doxorubicin (15 µM) |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its potential biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer proliferation and microbial resistance mechanisms, providing insights into its therapeutic potential .

Case Studies

A case study involving a series of oxalamide derivatives highlighted the structure-activity relationship (SAR), emphasizing how modifications in the piperazine ring and chlorobenzyl groups influenced biological activity. The study concluded that certain substitutions could enhance both antimicrobial and anticancer properties, suggesting pathways for optimizing these compounds for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.